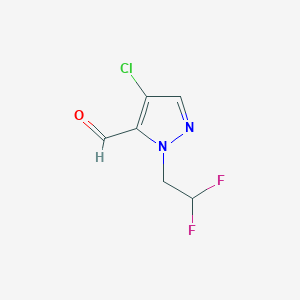

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde

Beschreibung

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde (C₆H₅ClF₂N₂O; MW 192.57) is a halogenated pyrazole derivative characterized by a chloro substituent at position 4, a 2,2-difluoroethyl group at position 1, and an aldehyde functional group at position 3. Its structure renders it valuable in pharmaceutical and agrochemical synthesis, particularly as an intermediate in the development of bioactive molecules.

Eigenschaften

IUPAC Name |

4-chloro-2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O/c7-4-1-10-11(2-6(8)9)5(4)3-12/h1,3,6H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYFFRLXMJCEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1Cl)C=O)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-methanol.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and difluoroethyl groups can influence its binding affinity and specificity for these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Alkyl Groups

4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde (C₆H₆ClFN₂O; MW 176.58)

- Key Difference: Replaces the 2,2-difluoroethyl group with a monofluoroethyl group.

- Impact: Reduced fluorine content lowers molecular weight and may decrease electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions. The monofluoroethyl group may also confer less steric hindrance compared to the bulkier difluoroethyl substituent .

4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde (C₆H₅BrF₂N₂O; MW 239.02)

- Key Difference : Chlorine at position 4 is replaced with bromine.

- Impact: Bromine’s larger atomic radius and polarizability enhance leaving-group ability in substitution reactions.

5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (C₁₁H₈ClF N₂O; MW 238.65)

- Key Difference : A 4-fluorophenyl group replaces the 2,2-difluoroethyl group, with a methyl substituent at position 3.

- Impact: The aromatic ring introduces π-π stacking interactions, which could enhance binding to biological targets.

Functional Group and Positional Isomerism

5-(2,4-Dichloro-phen-oxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (C₁₂H₁₀Cl₂N₂O₂; MW 301.13)

- Key Difference: A 2,4-dichlorophenoxy group replaces the difluoroethyl chain, with the aldehyde at position 4 instead of 4.

- Impact: The phenoxy group increases lipophilicity (logP), improving membrane permeability but possibly reducing aqueous solubility. Positional isomerism alters the molecule’s dipole moment and hydrogen-bonding capacity .

5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₁H₉ClN₂O; MW 220.66)

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|

| Target Compound | C₆H₅ClF₂N₂O | 192.57 | 4-Cl, 1-(2,2-difluoroethyl), 5-CHO |

| 4-Chloro-1-(2-fluoroethyl) analog | C₆H₆ClFN₂O | 176.58 | 4-Cl, 1-(2-fluoroethyl), 5-CHO |

| 4-Bromo-1-(2,2-difluoroethyl) analog | C₆H₅BrF₂N₂O | 239.02 | 4-Br, 1-(2,2-difluoroethyl), 5-CHO |

| 5-Chloro-1-(4-fluorophenyl)-3-methyl analog | C₁₁H₈ClF N₂O | 238.65 | 5-Cl, 1-(4-fluorophenyl), 3-Me, 4-CHO |

| 5-(2,4-Dichloro-phen-oxy) analog | C₁₂H₁₀Cl₂N₂O₂ | 301.13 | 1,3-Me, 4-CHO, 5-(2,4-Cl₂-phenoxy) |

Biologische Aktivität

4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde is a pyrazole derivative characterized by the presence of chloro and difluoroethyl functional groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C6H5ClF2N2O

- CAS Number : 2101199-02-2

Synthesis

The synthesis of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the reaction of 4-chloro-1H-pyrazole with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate product formation.

Antimicrobial Properties

Research indicates that compounds within the pyrazole family, including 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde, exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structures showed promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A related study highlighted that certain pyrazole derivatives exhibited substantial inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde may have therapeutic potential in managing inflammatory diseases .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in inflammatory pathways. The presence of the chloro and difluoroethyl groups may enhance its binding affinity and specificity, influencing its overall efficacy .

Case Studies

Comparative Analysis with Similar Compounds

The unique structural features of 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde differentiate it from other pyrazole derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde | Chloro and difluoroethyl groups | Explored for antimicrobial and anti-inflammatory properties |

| 4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid | Carboxylic acid functional group | Known for enhanced reactivity but less studied for biological activity |

| 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | Nitro group addition | Exhibits distinct reactivity profiles |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.